3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol
Description
3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol is a phenolic compound featuring a methyl group at the 3-position of the benzene ring and a substituted phenyl group at the 5-position. The substituent on the phenyl group includes an N-methylaminocarbonyl moiety (–CONHCH₃), which introduces hydrogen-bonding capacity and modulates lipophilicity.
Properties
IUPAC Name |
3-(3-hydroxy-5-methylphenyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-13(9-14(17)7-10)11-4-3-5-12(8-11)15(18)16-2/h3-9,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEJTAXCJJNFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683894 | |
| Record name | 3'-Hydroxy-N,5'-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-50-5 | |
| Record name | 3'-Hydroxy-N,5'-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The N-methylaminocarbonyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the N-methylaminocarbonyl group can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. It plays a pivotal role in exploring reaction mechanisms due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
- Oxidation Reactions : The phenolic group can be oxidized to yield quinones.
- Reduction Reactions : The N-methylaminocarbonyl moiety can be reduced to form amines.
- Substitution Reactions : The aromatic rings can participate in electrophilic or nucleophilic substitutions.
Biology
In biological research, 3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol is employed in biochemical assays to investigate enzyme activity and protein interactions. Its mechanism of action involves interactions with molecular targets such as enzymes and receptors, where the phenolic group can form hydrogen bonds while the N-methylaminocarbonyl group engages in electrostatic interactions.
Industrial Applications
The compound is also significant in industrial settings for producing specialty chemicals and materials with tailored properties. Its application extends to the development of pharmaceuticals, agrochemicals, and other functional materials.
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound through high-throughput screening methods demonstrated improved yields when using continuous flow reactors compared to traditional batch processes. This advancement not only enhanced efficiency but also reduced waste generation during synthesis.
Research investigating the biological activity of this compound revealed its potential as an inhibitor of specific enzymes involved in metabolic pathways. The study utilized various concentrations of the compound in enzyme assays, showing dose-dependent inhibition that suggests its utility in drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the N-methylaminocarbonyl moiety can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Inferred Activity from Structural Analogues
- Enzyme Inhibition : Carbamates like Promecarb inhibit acetylcholinesterase in pests , while amide-containing analogues (e.g., 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide) show receptor modulation . The target compound’s amide may similarly interact with proteases or kinases.
- Antimicrobial Potential: Phenolic compounds with polar groups (e.g., –CONHCH₃) often exhibit moderate antimicrobial activity, as seen in analogues with comparable substitution patterns .
Biological Activity
3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a phenolic structure with a methyl group and an N-methylaminocarbonyl substituent, which may influence its biological interactions. The presence of these functional groups is hypothesized to enhance its lipophilicity and ability to interact with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrophobic Interactions : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cellular membranes and interact with hydrophobic pockets in proteins.
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.
- Antioxidant Properties : Similar phenolic compounds have demonstrated antioxidant capabilities, which may contribute to their protective effects against oxidative stress.
Anticancer Potential
Phenolic compounds are often investigated for their anticancer properties. A review highlighted that certain phenolic derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways . Future studies should explore the specific effects of this compound on cancer cell lines.
Case Studies
- Hepatotoxicity Assessment : A study assessing the hepatotoxicity of phenolic analogs found significant liver damage in animal models exposed to certain derivatives. This suggests that structural modifications in similar compounds can lead to varying degrees of toxicity, warranting further investigation into the safety profile of this compound .
- Bioactivity Correlation : In a study examining various phenolic compounds, it was observed that those with specific substitutions exhibited enhanced bioactivity against pathogenic bacteria. This finding underscores the importance of structural characteristics in determining biological efficacy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Level |
|---|---|---|---|
| This compound | Potential (needs study) | Potential (needs study) | Unknown (requires assessment) |
| 5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol | Yes | Yes | Moderate |
| 2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol | Yes | Yes | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
